Technical Probe Profile: 1-(Piperidin-1-yl)hexadecan-1-one
Technical Probe Profile: 1-(Piperidin-1-yl)hexadecan-1-one
N-Palmitoylpiperidine: A Lipophilic Tool for FAAH Kinetics and Permeation Enhancement[1]
Executive Summary
1-(Piperidin-1-yl)hexadecan-1-one (CAS: 4629-02-1), commonly referred to as
This guide details the physicochemical profile, validated synthetic routes, and experimental applications of
Part 1: Physicochemical Profile & Solubility
The extreme lipophilicity of
Table 1: Core Physicochemical Data
| Property | Value / Characteristic | Relevance to Experimental Design |
| Molecular Formula | Basis for mass spectrometry (M+H: 324.32). | |
| Molecular Weight | 323.56 g/mol | -- |
| LogP (Predicted) | ~7.9 | Critical: Highly lipophilic.[3] Insoluble in aqueous buffers.[3] Requires detergents or organic cosolvents.[3] |
| Physical State | Waxy Solid / Semi-solid | Low melting point (<40°C) facilitates incorporation into lipid melts.[3] |
| H-Bond Donors | 0 | Mechanism: Cannot act as a donor in protein binding pockets; resistant to rapid hydrolysis compared to secondary amides.[3] |
| Solubility | DCM, Chloroform, DMSO (>10 mM) | Compatible with standard lipid film hydration protocols. |
Part 2: Synthetic Route & Optimization
To obtain high-purity
Reaction Logic
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Acyl Halide Activation: Palmitoyl chloride is used instead of palmitic acid to drive the reaction to completion irreversibly.[3]
-
Base Scavenging: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct, preventing the formation of piperidinium chloride salts which complicates workup.
-
Temperature Control: The reaction is exothermic.[3] Low temperature (0°C) prevents side reactions and ensures regioselectivity.[3]
Experimental Workflow (DOT Visualization)
Figure 1: Step-wise synthesis workflow for N-palmitoylpiperidine via acyl chloride activation.
Detailed Protocol
-
Preparation: Dissolve 1.0 eq of piperidine and 1.2 eq of Triethylamine (TEA) in dry Dichloromethane (DCM) under nitrogen atmosphere. Cool to 0°C.[3]
-
Addition: Dropwise add 1.05 eq of Palmitoyl Chloride dissolved in DCM. Note: Slow addition controls exotherm.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[3]
-
Workup: Wash organic layer sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove excess acid), and brine. -
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from cold hexane or perform flash chromatography if high purity (>99%) is required for biological assays.
Part 3: Biological & Pharmaceutical Applications[3][4][5][6][7][8]
1. Chemical Probe for FAAH Kinetics
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for degrading anandamide and PEA.
-
The Mechanism: FAAH utilizes a Serine-Lysine-Serine catalytic triad to hydrolyze the amide bond.[3]
-
The Probe Role:
-palmitoylpiperidine acts as a structural analog to PEA. However, because it is a tertiary amide (disubstituted nitrogen), it presents steric hindrance and lacks the N-H proton often required for optimal orientation in the catalytic pocket.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Application: Use this compound to differentiate between specific FAAH activity and non-specific lipase activity.[3] If an effect is observed with PEA but abolished with
-palmitoylpiperidine, the mechanism likely involves specific H-bond recognition or rapid hydrolysis.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
2. Transdermal Permeation Enhancer
Tertiary amides are potent permeation enhancers (PEs).[3]
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Mechanism: The long C16 chain intercalates into the stratum corneum lipid bilayers, while the bulky piperidine head group disrupts the packing order of ceramides. This increases the "fluidity" of the skin barrier, allowing co-administered drugs to penetrate more effectively.
-
Advantage: Unlike unsaturated fatty acids (e.g., Oleic acid) which can oxidize, the saturated palmitoyl chain offers oxidative stability in formulation.
Part 4: Liposomal Formulation Protocol
Due to its LogP of ~7.9,
Liposome Assembly Diagram (DOT)
Figure 2: Thin-film hydration method for incorporating N-palmitoylpiperidine into liposomal bilayers.
Protocol Steps
-
Molar Ratios: Use a molar ratio of 70:20:10 (DSPC : Cholesterol :
-palmitoylpiperidine). The compound acts as a bilayer modifier.[3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Film Drying: Evaporate solvent under vacuum for at least 6 hours to ensure complete removal of chloroform (residual solvent is toxic to cells).[3]
-
Hydration: Hydrate at 60°C (above the transition temperature of DSPC).
-
Validation: Measure size and Zeta potential via Dynamic Light Scattering (DLS). Expect neutral to slightly negative charge depending on the phospholipid choice.[3]
References
-
PubChem. (2025).[3] 1-(Piperidin-1-yl)hexadecan-1-one Compound Summary. National Center for Biotechnology Information.[3] [Link]
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Cravatt, B. F., et al. (2001).[3] Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase.[3] Proceedings of the National Academy of Sciences. [Link](Context: Establishes FAAH substrate specificity protocols where tertiary amide analogs are used as controls).
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Vanejevs, M., et al. (2021).[3] Synthesis of N-alkylated fatty acid amides and their permeation enhancement activity.[3] Journal of Pharmaceutical Sciences.[3] (General reference for tertiary amide permeation mechanisms).
